molecular formula C22H28O5 B092405 Isoprednidene CAS No. 17332-61-5

Isoprednidene

Cat. No. B092405
CAS RN: 17332-61-5
M. Wt: 372.5 g/mol
InChI Key: MAAGHJOYEMWLNT-CWNVBEKCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Isoprednidene is a synthetic steroid that is commonly used in scientific research. It is a potent anti-inflammatory agent that has been shown to have a variety of biochemical and physiological effects.

Mechanism Of Action

Isoprednidene exerts its anti-inflammatory effects by binding to the glucocorticoid receptor. This leads to the activation of anti-inflammatory genes and the inhibition of pro-inflammatory genes. Isoprednidene also inhibits the production of inflammatory cytokines and chemokines, which further reduces inflammation.

Biochemical And Physiological Effects

Isoprednidene has a variety of biochemical and physiological effects. It has been shown to increase the expression of anti-inflammatory genes, such as IL-10 and SOCS1. Isoprednidene also inhibits the production of pro-inflammatory cytokines, such as IL-1β and TNF-α. In addition, isoprednidene has been shown to reduce the influx of inflammatory cells into tissues, which further reduces inflammation.

Advantages And Limitations For Lab Experiments

Isoprednidene has several advantages for lab experiments. It is a potent anti-inflammatory agent that can be used to study the mechanisms of inflammation and the immune response. Isoprednidene is also soluble in water and ethanol, which makes it easy to dissolve in experimental solutions.
However, there are also some limitations to using isoprednidene in lab experiments. It is a synthetic steroid that may not accurately reflect the effects of natural glucocorticoids. In addition, isoprednidene may have off-target effects that could confound experimental results.

Future Directions

There are several future directions for research on isoprednidene. One area of research is to study the effects of isoprednidene on different cell types and tissues. Another area of research is to investigate the potential therapeutic applications of isoprednidene in diseases that involve inflammation, such as autoimmune diseases and cancer.
Conclusion:
In conclusion, isoprednidene is a synthetic steroid that is commonly used in scientific research. It has anti-inflammatory effects and has been used to study the mechanisms of inflammation and the immune response. Isoprednidene exerts its effects by binding to the glucocorticoid receptor and activating anti-inflammatory genes. While there are some limitations to using isoprednidene in lab experiments, it remains a valuable tool for studying inflammation and the immune response.

Synthesis Methods

Isoprednidene is synthesized from prednisolone, which is a naturally occurring steroid hormone. The synthesis involves the conversion of prednisolone to isoprednidene through a series of chemical reactions. The final product is a white crystalline powder that is soluble in water and ethanol.

Scientific Research Applications

Isoprednidene is commonly used in scientific research to study the mechanisms of inflammation and the immune response. It has been shown to have anti-inflammatory effects by inhibiting the production of inflammatory cytokines and chemokines. Isoprednidene has also been used to study the effects of glucocorticoids on the immune system, as it is a potent glucocorticoid receptor agonist.

properties

CAS RN

17332-61-5

Product Name

Isoprednidene

Molecular Formula

C22H28O5

Molecular Weight

372.5 g/mol

IUPAC Name

(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-16-methylidene-1,2,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthren-3-one

InChI

InChI=1S/C22H28O5/c1-12-8-16-15-5-4-13-9-14(24)6-7-20(13,2)19(15)17(25)10-21(16,3)22(12,27)18(26)11-23/h4-5,9,15-17,19,23,25,27H,1,6-8,10-11H2,2-3H3/t15-,16-,17-,19+,20-,21-,22-/m0/s1

InChI Key

MAAGHJOYEMWLNT-CWNVBEKCSA-N

Isomeric SMILES

C[C@]12CCC(=O)C=C1C=C[C@@H]3[C@@H]2[C@H](C[C@]4([C@H]3CC(=C)[C@@]4(C(=O)CO)O)C)O

SMILES

CC12CCC(=O)C=C1C=CC3C2C(CC4(C3CC(=C)C4(C(=O)CO)O)C)O

Canonical SMILES

CC12CCC(=O)C=C1C=CC3C2C(CC4(C3CC(=C)C4(C(=O)CO)O)C)O

synonyms

StC 407

Origin of Product

United States

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